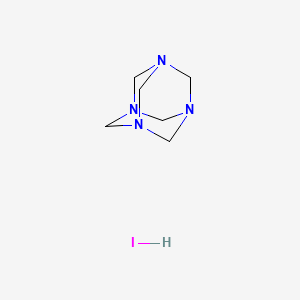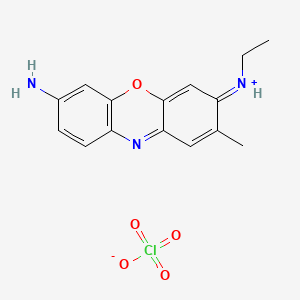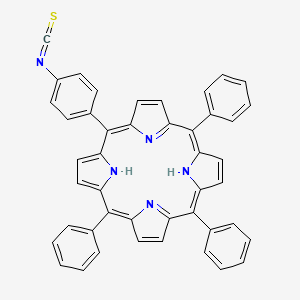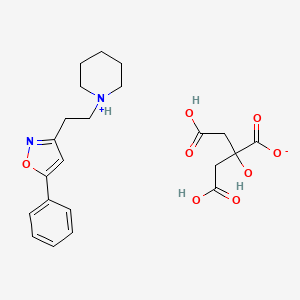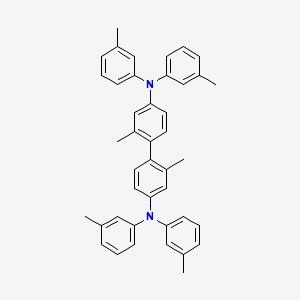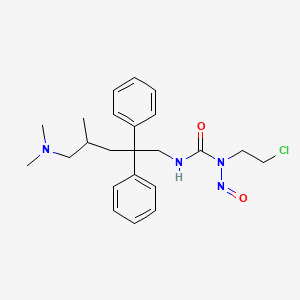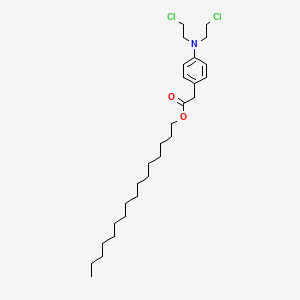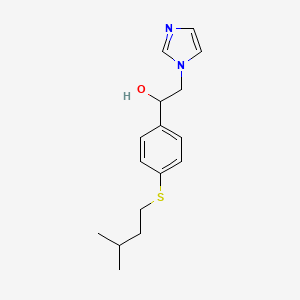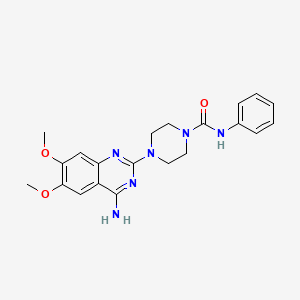
1-Piperazinecarboxamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazinecarboxamide core with an amino-dimethoxy-quinazolinyl group and a phenyl group attached, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- involves multiple steps, typically starting with the preparation of the quinazoline derivative. The amino and methoxy groups are introduced through specific reactions, followed by the formation of the piperazinecarboxamide core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- can be compared with other similar compounds, such as:
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-CYCLOPENTYL-: Differing by the cyclopentyl group instead of the phenyl group.
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-(2-METHYLPHENYL)-: Featuring a methyl group on the phenyl ring. These comparisons highlight the uniqueness of the phenyl group in 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL-, which may influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
79221-26-4 |
|---|---|
Fórmula molecular |
C21H24N6O3 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-29-17-12-15-16(13-18(17)30-2)24-20(25-19(15)22)26-8-10-27(11-9-26)21(28)23-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,23,28)(H2,22,24,25) |
Clave InChI |
LWEWMCLJACLWLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


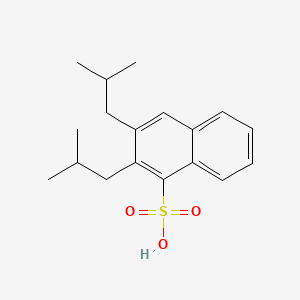
![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
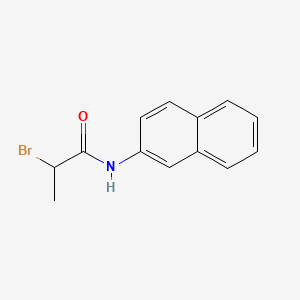
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
